molecular formula C13H15N5O3S B2433749 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2210051-74-2

2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2433749
CAS No.: 2210051-74-2
M. Wt: 321.36
InChI Key: ZTFAEKQTTSIIEB-UHFFFAOYSA-N
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Description

2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a fascinating compound that showcases the diversity of organic chemistry. This complex molecule features multiple functional groups, making it versatile in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves several key steps. The process often begins with the formation of the 1,3,4-thiadiazole ring, followed by the attachment of the piperidine moiety. The final stages involve introducing the pyridazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods: On an industrial scale, production methods are streamlined to enhance efficiency and scalability. These methods often incorporate continuous flow reactors, automated synthesisers, and rigorous quality control measures. Key considerations include cost-effectiveness, environmental impact, and safety protocols.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is known to undergo various reactions, including oxidation, reduction, and substitution reactions. These reactions enable the modification of its structure to yield derivatives with specific properties.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminium hydride for reduction processes. Substitution reactions often employ halogenating agents and nucleophiles under controlled conditions.

Major Products Formed: The major products formed depend on the specific reactions and conditions employed. For instance, oxidation may yield sulfone derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl moieties.

Scientific Research Applications

2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has significant scientific research applications. In chemistry, it's used as a building block for synthesizing novel compounds with potential pharmacological activities. In biology, it serves as a tool for studying molecular interactions and biological pathways. In medicine, this compound is explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties. In industry, it's utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to the compound's observed effects. For instance, it may inhibit enzyme activity, block receptor binding, or alter ion channel conductance, ultimately influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds: Several compounds share structural similarities with 2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, such as:

  • Pyridazinone derivatives

  • Piperidine-linked thiadiazoles

  • Oxoethyl-substituted heterocycles

Uniqueness: What sets this compound apart is its unique combination of functional groups and structural motifs

There you go! A deep dive into the intricate world of this compound. Always feel free to ask if there's more you'd like to explore on this topic!

Properties

IUPAC Name

2-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c19-11-2-1-5-15-18(11)8-12(20)17-6-3-10(4-7-17)21-13-16-14-9-22-13/h1-2,5,9-10H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFAEKQTTSIIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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